molecular formula C6H7BrN2 B127229 6-Bromo-4-methylpyridin-3-amine CAS No. 156118-16-0

6-Bromo-4-methylpyridin-3-amine

Cat. No. B127229
Key on ui cas rn: 156118-16-0
M. Wt: 187.04 g/mol
InChI Key: MVDBPMJQCXZKRB-UHFFFAOYSA-N
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Patent
US09260425B2

Procedure details

To a solution of 6-bromo-4-methylpyridin-3-amine (7.76 g, 0.0415 mol) in acetic acid (412.8 mL, 7.260 mol) was added Sodium nitrite (2.87 g, 0.0416 mol) in 4.0 ml water (Bioorg. Med. Chem. 15 (2007) 2441-2452). The reaction was stirred for 15 min and allowed to stand at room temperature (rt) for 2 days (d). The reaction was concentrated and diluted EtOAc then washed with NaHCO3 and brine. The organic layer was dried Na2SO4, filtered and concentrated. The crude was purified by chromatography (DCM/MeOH) eluted at 5% MeOH) to give 5-bromo-1H-pyrazolo[3,4-c]pyridine (79.1% yield)
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
412.8 mL
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4]([CH3:9])[CH:3]=1.C(O)(=O)C.[N:14]([O-])=O.[Na+]>O>[Br:1][C:2]1[CH:3]=[C:4]2[CH:9]=[N:14][NH:8][C:5]2=[CH:6][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
7.76 g
Type
reactant
Smiles
BrC1=CC(=C(C=N1)N)C
Name
Quantity
412.8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.87 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
(rt)
CUSTOM
Type
CUSTOM
Details
for 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
WASH
Type
WASH
Details
diluted EtOAc then washed with NaHCO3 and brine
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by chromatography (DCM/MeOH)
WASH
Type
WASH
Details
eluted at 5% MeOH)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C2C(=CN1)NN=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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